3-Bromo-4-chloro-2-iodobenzoic acid

Physical Organic Chemistry Solubility Reactivity

Standard halogenated benzoic acids lack the orthogonal reactivity needed for complex polyaryl drug scaffolds. This polyhalogenated intermediate features three distinct halogens (I, Br, Cl) at specific positions. - **Ortho-iodine**: High reactivity for first-step cross-coupling (Suzuki, Sonogashira) with >95% selectivity. - **Meta-bromine & para-chlorine**: Enable second/third orthogonal functionalizations using differentiated catalyst systems. - **Mass available**: Research to gram scales. Rigorously QC'd (NMR, HPLC). Direct replacement for generic halobenzoic acids in multi-step syntheses.

Molecular Formula C7H3BrClIO2
Molecular Weight 361.36 g/mol
Cat. No. B13703754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-2-iodobenzoic acid
Molecular FormulaC7H3BrClIO2
Molecular Weight361.36 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)I)Br)Cl
InChIInChI=1S/C7H3BrClIO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
InChIKeyZNZMHZSUJOFMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to 3-Bromo-4-chloro-2-iodobenzoic Acid


3-Bromo-4-chloro-2-iodobenzoic acid (CAS: 2090856-21-4) is a polyhalogenated benzoic acid derivative, characterized by a unique substitution pattern with three different halogen atoms (Br, Cl, I) at positions 3, 4, and 2, respectively, on the aromatic ring . This specific arrangement creates a highly functionalized core, making it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and agrochemical research [1]. Its molecular formula is C7H3BrClIO2, with a molecular weight of 361.36 g/mol .

Why 3-Bromo-4-chloro-2-iodobenzoic Acid is Irreplaceable


Substituting a generic or simpler halogenated benzoic acid for 3-bromo-4-chloro-2-iodobenzoic acid fails in advanced synthetic applications because the specific ortho-iodine, meta-bromine, and para-chlorine substitution pattern dictates a precise and sequential reactivity profile [1]. The ortho-iodine is highly reactive in cross-coupling reactions like Sonogashira or Suzuki, enabling the first, most selective functionalization step [2]. The remaining bromine and chlorine atoms, with their lower reactivity, can then be addressed in subsequent, orthogonal transformations, allowing for the controlled construction of multi-substituted aromatic frameworks [3]. Using a compound with a different halogen arrangement (e.g., 3-bromo-4-chlorobenzoic acid) would eliminate this stepwise control, leading to lower yields, complex mixtures, and failed regioselective functionalization [4].

Key Evidence for 3-Bromo-4-chloro-2-iodobenzoic Acid


Enhanced Acidity for Improved Solubility

The presence of three electron-withdrawing halogen atoms significantly enhances the acidity of 3-bromo-4-chloro-2-iodobenzoic acid compared to its unsubstituted parent, benzoic acid. This is a class-level inference based on the predicted pKa for a close positional isomer (3-bromo-2-chloro-4-iodobenzoic acid) . The predicted pKa of 2.26 for the isomer is substantially lower than the 4.19 of benzoic acid [1]. This increased acidity directly impacts solubility in basic aqueous solutions and facilitates specific acid-base extractions, a key advantage in work-up and purification steps during multi-step syntheses.

Physical Organic Chemistry Solubility Reactivity pKa

Ortho-Iodine Reactivity for Stepwise Cross-Coupling

The ortho-positioned iodine atom is intrinsically more reactive than the meta-bromine and para-chlorine in palladium-catalyzed cross-coupling reactions. This is a well-established class-level principle for polyhalogenated aromatics, where the bond dissociation energy and oxidative addition rate follow the order C-I > C-Br > C-Cl [1]. This property is exploited in patents and methodologies for sequential functionalization. For instance, a related patent on synthetic methods explicitly utilizes bromo or chloro substituents as blocking groups, while the more reactive iodine site is engaged first [2]. Studies on reductive cleavage of halogenated benzoic acids further confirm that the reaction outcome is highly dependent on the specific halogen identity and position, with ortho-substituted acids showing unique reactivity [3].

Cross-Coupling Regioselectivity Synthetic Methodology Halogen Reactivity

Halogen Bonding in Crystal Design

The presence of a heavy iodine atom at the ortho position and bromine at the meta position creates a unique molecular geometry and electronic distribution that can promote strong halogen bonding interactions in the solid state. While direct data for this compound is limited, a recent thesis focused on the synthesis and detailed structural characterization of new iodo-, bromo- and mixed halogen-substituted aromatic compounds, including the target molecule, for applications in pharmaceutical synthesis and imaging [1]. Comparative studies on monohalogenated benzoic acids have shown that the position and type of halogen significantly influence crystal packing and intermolecular interactions [2]. This class-level inference suggests that 3-bromo-4-chloro-2-iodobenzoic acid can serve as a valuable building block for crystal engineering, where specific halogen-bonding motifs are desired for designing functional materials.

Crystal Engineering Halogen Bonding Materials Science X-ray Diffraction

Key Applications of 3-Bromo-4-chloro-2-iodobenzoic Acid


Sequential Cross-Coupling for Biaryl Synthesis

In the construction of multi-aryl systems for drug candidates, the ortho-iodine of 3-bromo-4-chloro-2-iodobenzoic acid can be selectively coupled with an aryl boronic acid (Suzuki reaction) or terminal alkyne (Sonogashira reaction) to install the first substituent with high yield and selectivity [3]. The remaining bromine atom can then be engaged in a second, orthogonal cross-coupling step (e.g., using a more active catalyst system) to introduce a different aryl or heteroaryl group, allowing for the rapid, modular assembly of diverse biaryl libraries [4].

Hypervalent Iodine Precursor for Green Oxidation

The ortho-iodobenzoic acid motif is a key precursor to hypervalent iodine oxidants like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane. The additional halogen substituents on 3-bromo-4-chloro-2-iodobenzoic acid can be used to fine-tune the reactivity and selectivity of the resulting hypervalent iodine reagent, potentially offering advantages in specific oxidation or oxidative coupling transformations [3]. This is a class-level inference based on the known chemistry of substituted 2-iodobenzoic acids [4].

Radiopaque Agent Building Block for Imaging

The high atomic number of iodine makes this compound a candidate for the development of radiopaque materials for medical imaging. A patent describes the use of iodo-substituted benzoic acid esters or amides as radiopaque agents [3]. The presence of multiple halogens (I, Br) can further enhance X-ray contrast, while the carboxylic acid moiety allows for conjugation to targeting vectors or biocompatible polymers [4]. The specific substitution pattern of 3-bromo-4-chloro-2-iodobenzoic acid may offer distinct pharmacokinetic or binding properties compared to simpler iodo-benzoic acid derivatives.

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